molecular formula C18H16N6O3S B6515202 N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide CAS No. 931364-47-5

N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide

Cat. No. B6515202
CAS RN: 931364-47-5
M. Wt: 396.4 g/mol
InChI Key: WEDYLVJKFOEFBM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups including a furan ring, a thiadiazole ring, and a triazole ring. The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined through experimental testing. Computational methods could also be used to predict some of these properties .

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, the compound’s effects on biochemical pathways can be better understood.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through experimental studies once the compound’s targets and mode of action are better understood.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could denature the compound or its targets, reducing its efficacy. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to bind to its targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety precautions should always be taken when handling unknown compounds, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve further exploration of its potential applications, based on its structure and properties. This could involve in-depth studies of its reactivity, stability, and interactions with other molecules .

properties

IUPAC Name

N-[3-[1-(2-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-3-26-13-8-5-4-7-12(13)24-11(2)15(21-23-24)16-19-18(28-22-16)20-17(25)14-9-6-10-27-14/h4-10H,3H2,1-2H3,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDYLVJKFOEFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide

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